

Application of 2-Formyl-1-trityl-aziridine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Formyl-1-trityl-aziridine**

Cat. No.: **B599824**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a versatile and powerful tool in modern peptide synthesis.^[1] Its unique chemical properties, stemming from the strained three-membered aziridine ring and the reactive aldehyde functionality, enable novel strategies for peptide modification, ligation, and the creation of complex peptide architectures such as macrocycles and peptidomimetics.^[1] The bulky trityl (triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-condensation, a common issue with unprotected amino aldehydes.^{[1][2]} This allows for its application in a variety of transformations under mild conditions, making it an invaluable reagent for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of **2-Formyl-1-trityl-aziridine** in peptide synthesis, focusing on its role in peptide macrocyclization and the synthesis of N-terminal aziridine-containing peptides for further functionalization.

Key Applications

- Peptide Macrocyclization: **2-Formyl-1-trityl-aziridine** is a key component in a multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.^{[1][3][4]} This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde, proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.

[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized through ring-opening reactions.[1][3]

- Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of **2-Formyl-1-trityl-aziridine** can undergo reductive amination with the N-terminus of a peptide to introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic with a versatile aziridine-containing template. The electrophilic aziridine ring can then be regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]

Data Presentation

Table 1: Representative Yields for Peptide Macrocyclization using Aziridine Aldehydes

Linear Peptide	Isocyanide	Aziridine Aldehyde	Product Ring Size	Yield (%)	Reference
H-Pro-Leu-OH	tert-Butyl isocyanide	(R)-2-formyl-1-trityl-aziridine	9	85	[3]
H-Gly-Phe-OH	Cyclohexyl isocyanide	(R)-2-formyl-1-trityl-aziridine	9	78	
H-Ala-Val-OH	Benzyl isocyanide	(S)-2-formyl-1-trityl-aziridine	9	82	
H-Phe-Gly-Pro-OH	tert-Butyl isocyanide	(R)-2-formyl-1-trityl-aziridine	12	75	[9]

Table 2: Reductive Amination and Subsequent Ring-Opening of Peptides

Peptide	Aziridine Aldehyde	Reductive Amination Yield (%)	Ring-Opening Nucleophile	Ring-Opening Yield (%)	Reference
H-Gly-Phe-OMe	(R)-2-formyl-1-trityl-aziridine	92	Thioacetic acid	88	[1]
H-Ala-Val-OtBu	(S)-2-formyl-1-trityl-aziridine	89	Sodium azide	95	[10]
H-Leu-Gly-NH2	(R)-2-formyl-1-trityl-aziridine	95	Thiophenol	91	[10]

Experimental Protocols

Protocol 1: Peptide Macrocyclization via Multicomponent Reaction

This protocol describes a general procedure for the synthesis of a nine-membered peptide macrocycle from a linear dipeptide precursor.[\[1\]](#)[\[3\]](#)

Materials:

- Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)
- **2-Formyl-1-trityl-aziridine** dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)
- Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
- 2,2,2-Trifluoroethanol (TFE)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the **2-Formyl-1-trityl-aziridine** dimer (0.5 equiv).
- Stir the mixture at room temperature for 10 minutes.
- Add the isocyanide (1.2 equiv) to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Remove the TFE under reduced pressure.
- Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired peptide macrocycle.[\[11\]](#)

Protocol 2: N-Terminal Peptide Modification via Reductive Amination

This protocol details the reductive amination of a peptide with **2-Formyl-1-trityl-aziridine** to introduce an N-terminal aziridine moiety.[\[1\]](#)[\[7\]](#)

Materials:

- Peptide with a free N-terminus (1.0 equiv)
- **2-Formyl-1-trityl-aziridine** dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)

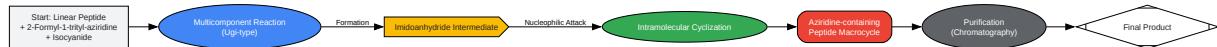
- Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)
- Methanol (MeOH)
- Acetic acid
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the peptide (1.0 equiv) and **2-Formyl-1-trityl-aziridine** dimer (0.6 equiv) in methanol (0.1 M).
- Add a catalytic amount of acetic acid (e.g., 2-3 drops).
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel chromatography to yield the N-terminally modified peptide.

Protocol 3: Ring-Opening of Aziridine-Containing Peptides

This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide with a thiol nucleophile.[\[1\]](#)[\[10\]](#)


Materials:

- N-terminal aziridine-modified peptide (1.0 equiv)
- Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)
- Triethylamine (Et₃N) (2.0 equiv)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).
- Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).
- Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the ring-opened product.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for peptide macrocyclization.

[Click to download full resolution via product page](#)

Caption: N-terminal peptide modification workflow.

[Click to download full resolution via product page](#)

Caption: Ugi-type macrocyclization mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of peptide macrocycles using unprotected amino aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of peptide macrocycles using unprotected amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. US20100317832A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 7. WO2008046232A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 8. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- To cite this document: BenchChem. [Application of 2-Formyl-1-trityl-aziridine in Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599824#2-formyl-1-trityl-aziridine-application-in-peptide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com